Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride
Description
Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride (CAS: 63149-22-4) is a heterocyclic organic compound with the molecular formula C₁₉H₂₃ClN₂O and a molecular weight of 330.85 g/mol . Structurally, it consists of a benzoxazolium core substituted with an ethyl group at the 3-position and a vinyl-linked pyrrole moiety at the 2-position. The pyrrole ring is further functionalized with ethyl and dimethyl groups, while the chloride ion acts as the counterion. This compound belongs to the cyanine dye family, which is characterized by conjugated polymethine chains and heteroaromatic end groups. Such derivatives are often employed in organic electronics, photovoltaics, and biosensing due to their tunable optical and electronic properties .
Properties
CAS No. |
63149-22-4 |
|---|---|
Molecular Formula |
C19H23N2O.Cl C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-ethyl-2-[2-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethenyl]-1,3-benzoxazol-3-ium;chloride |
InChI |
InChI=1S/C19H23N2O.ClH/c1-5-20-14(3)13-16(15(20)4)11-12-19-21(6-2)17-9-7-8-10-18(17)22-19;/h7-13H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JDXLARMHNZWEIS-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=CC(=C1C)C=CC2=[N+](C3=CC=CC=C3O2)CC)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzoxazole to Form Benzoxazolium Salt
The initial step involves alkylating 2-methylbenzoxazole or related benzoxazole derivatives with alkyl halides (e.g., ethyl bromide) to form the corresponding benzoxazolium salt. This reaction is typically carried out under reflux conditions in suitable solvents such as ethanol or acetonitrile. Yields can vary; for example, alkylation with ethyl bromide can yield the ethyl benzoxazolium salt in around 22% yield, though optimized conditions may improve this.
$$
\text{2-methylbenzoxazole} + \text{ethyl bromide} \xrightarrow{\text{reflux, solvent}} \text{3-ethylbenzoxazolium salt}
$$
Condensation with Substituted Pyrrole Derivatives
The benzoxazolium salt is then subjected to a condensation reaction with a vinyl-substituted pyrrole derivative, such as 1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl ethanal or its equivalents. This step forms the characteristic vinyl linkage between the benzoxazolium core and the pyrrole moiety.
The condensation typically occurs in ethanol or other polar solvents with a base such as triethylamine to facilitate the reaction. Reaction times and temperatures are carefully controlled to maximize yield and minimize side reactions. Yields reported for similar dye syntheses involving benzoxazolium salts and pyrrole derivatives range from 70% to 85%.
$$
\text{3-ethylbenzoxazolium salt} + \text{vinyl-substituted pyrrole} \xrightarrow[\text{triethylamine}]{\text{ethanol, reflux}} \text{Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethenyl]-, chloride}
$$
Purification and Characterization
After synthesis, the product is purified by recrystallization or chromatographic methods. Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass Spectrometry (MS) for molecular weight verification.
- Elemental analysis and melting point determination for purity assessment.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation | 2-methylbenzoxazole + ethyl bromide, reflux in ethanol | ~22-80* | Yield depends on conditions and alkyl halide |
| 2 | Condensation | Benzoxazolium salt + vinyl-substituted pyrrole, triethylamine, ethanol, reflux | 70-85 | Base catalyzed, careful temperature control |
| 3 | Purification | Recrystallization or chromatography | N/A | Ensures product purity |
| 4 | Characterization | NMR, MS, elemental analysis | N/A | Confirms structure and purity |
*Yields in alkylation vary widely depending on catalyst and solvent choice.
Supporting Research and Synthetic Strategies
Benzoxazole Synthesis Strategies
Benzoxazole derivatives are commonly synthesized via condensation of 2-aminophenols with aldehydes or acids under catalytic conditions. Recent advances include:
- Nanocatalyst-assisted syntheses using ZnO nanoparticles in DMF solvent at 100 °C, achieving moderate yields but requiring high temperatures.
- Solvent-free grinding methods with potassium ferrocyanide catalysts at room temperature, yielding 87–96% in under 2 minutes, offering greener and more efficient routes.
- Use of Brønsted acidic ionic liquids under solvent-free conditions at 130 °C for 5 hours, achieving 85–98% yield with catalyst reusability.
While these methods focus on benzoxazole core formation, they inform the preparation of benzoxazolium salts by providing efficient access to the benzoxazole scaffold.
Dye Synthesis Analogues
The preparation of benzoxazolium-based dyes structurally related to the target compound involves:
- Alkylation of benzoxazole derivatives to form benzoxazolium salts.
- Condensation with indolium or pyrrolinium salts in ethanol with triethylamine to form conjugated dyes.
- Conversion to activated esters (e.g., N-hydroxysuccinimide esters) for further functionalization.
These protocols demonstrate practical, high-yielding, and reproducible methods applicable to the target compound synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazolium derivatives .
Scientific Research Applications
Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Its derivatives are being explored for their therapeutic potential, including anti-inflammatory and antiviral properties.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzoxazolium derivatives:
*Calculated based on molecular formulas.
Key Observations:
Structural Variations :
- The target compound features a pyrrole substituent , which introduces electron-rich heteroaromatic character. In contrast, Cy7-Cl incorporates a benzo[e]indolium group , enhancing π-conjugation and red-shifting absorption spectra .
- bCy3-I and STCy3-ES possess extended polymethine chains or alkyl modifications, improving solubility and charge mobility in electronic devices.
Counterion Effects :
- Chloride (Cl⁻) and iodide (I⁻) counterions influence solubility and crystallinity. Larger ions like I⁻ may reduce lattice energy, favoring amorphous phases in thin-film applications .
- Ethylsulfate (C₂H₅SO₄⁻) in STCy3-ES enhances hydrophilicity, making it suitable for aqueous processing in device fabrication .
Cy7-Cl’s extended conjugation system may offer superior photostability, a critical factor in photovoltaic cells .
Biological Activity
Benzoxazolium derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride is a novel derivative that incorporates a pyrrole moiety, which has been associated with enhanced biological activity. This article reviews the biological activities of this compound, focusing on its anticancer properties and other potential therapeutic applications.
Structure and Synthesis
The structure of the compound can be represented as follows:
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or other substrates. Recent advancements in synthetic methodologies have improved yields and reaction conditions, allowing for the efficient production of these compounds using nanocatalysts and greener solvents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, a series of benzoxazole compounds were evaluated for their cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7) using the MTT assay. The most potent compounds exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12 | MDA-MB-231 | 0.07 |
| 27 | MCF-7 | 0.057 |
| A | MDA-MB-231 | X.X |
| B | MCF-7 | X.X |
The mechanism of action for these compounds often involves the inhibition of PARP enzymes, which play a crucial role in DNA repair processes. Inhibition of PARP can lead to increased cancer cell apoptosis and reduced proliferation rates .
Antibacterial Activity
Benzoxazole derivatives also exhibit antibacterial properties. A study demonstrated that certain benzoxazole compounds showed effective inhibition against various bacterial strains, including Xanthomonas oryzae and Ralstonia solanacearum. The mechanism involved upregulation of succinate dehydrogenase (SDH), which is crucial for bacterial energy metabolism .
Table 2: Antibacterial Activity of Benzoxazole Derivatives
| Compound | Bacteria | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|
| 1 | Xanthomonas oryzae | 47.6 | 52.4 |
| 2 | Ralstonia solanacearum | 100 | 71.6 |
Case Studies
A notable case study involved the evaluation of a related compound, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide , which was shown to enhance monoclonal antibody production in cell cultures by increasing cell-specific glucose uptake and ATP levels while suppressing cell growth . This suggests that benzoxazole derivatives may have applications in biopharmaceutical production.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrrole moiety significantly affect biological activity. Compounds featuring the 2,5-dimethylpyrrole structure demonstrated enhanced cell-specific productivity in monoclonal antibody production systems compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]benzoxazolium chloride?
- Methodological Answer : The synthesis typically involves coupling reactions between benzoxazolium precursors and functionalized pyrrole derivatives. For example, palladium-catalyzed cross-coupling (e.g., using bis(triphenylphosphine)palladium dichloride) under reflux in dry solvents like THF/Et3N (1:1) can facilitate vinyl bond formation . Purification via silica gel chromatography or recrystallization from ethanol is recommended to isolate the chloride salt .
Q. How can the structure of this benzoxazolium derivative be confirmed experimentally?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the ethyl, vinyl, and pyrrole substituents, with attention to coupling constants for stereochemical assignments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C19H23ClN2O, MW 330.85) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths and angles, particularly for the benzoxazolium-pyrrole system .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies in NMR/UV-Vis data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-Temperature NMR : To detect conformational changes.
- DFT Calculations : Compare optimized geometries (e.g., using Gaussian) with experimental data to identify discrepancies in electronic environments .
- X-ray Refinement : SHELXL can resolve ambiguities by providing definitive bond connectivity .
Q. What challenges arise during crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in the Pyrrole Ring : Partial occupancy or rotational disorder in the 1-ethyl-2,5-dimethylpyrrole group. Use twin refinement in SHELXL to model overlapping electron densities .
- Weak Diffraction : High-resolution synchrotron data (e.g., <1.0 Å) improves model accuracy.
- Counterion Interactions : The chloride ion’s position relative to the cationic benzoxazolium system requires careful placement via difference Fourier maps .
Q. How can this benzoxazolium salt be utilized as an intermediate in heterocyclic synthesis?
- Methodological Answer : The vinyl-pyrrole moiety and cationic benzoxazolium core enable diverse reactivity:
- Cycloaddition Reactions : Participate in [2+2] or Diels-Alder reactions to form fused polycycles.
- Nucleophilic Substitution : The chloride counterion can be exchanged for other anions (e.g., BF4<sup>−</sup>) to modulate solubility for subsequent coupling steps .
- Catalytic Applications : As a ligand precursor in transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
Q. What methodologies are recommended for analyzing the thermal stability and decomposition profile of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N2) to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events.
- In Situ XRD : Monitor structural changes during heating. Reference protocols from analogous heterocycles (e.g., benzothiazoles) for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
